molecular formula C22H23N3O4S B12189640 [2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone

[2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone

Cat. No.: B12189640
M. Wt: 425.5 g/mol
InChI Key: LJIZXFRSVRCKTO-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a methoxyphenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with aldehydes under acidic conditions to form the quinoline ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the piperazine moiety is often added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

[2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The methoxyphenyl group can enhance the compound’s binding affinity to certain receptors, while the piperazine moiety may facilitate its transport across cell membranes. These interactions collectively contribute to the compound’s bioactivity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4-quinolinecarboxylic acid: Shares the quinoline and methoxyphenyl groups but differs in the carboxylic acid functionality.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and aniline derivative but lacks the quinoline core and piperazine moiety.

Uniqueness

[2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone is unique due to its combination of a quinoline core, methoxyphenyl group, and piperazine moiety. This unique structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its versatility in undergoing various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H23N3O4S/c1-29-17-9-7-16(8-10-17)21-15-19(18-5-3-4-6-20(18)23-21)22(26)24-11-13-25(14-12-24)30(2,27)28/h3-10,15H,11-14H2,1-2H3

InChI Key

LJIZXFRSVRCKTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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